molecular formula C12H18N2 B026557 1-(3-Methylbenzyl)piperazine CAS No. 5321-48-2

1-(3-Methylbenzyl)piperazine

Cat. No. B026557
CAS RN: 5321-48-2
M. Wt: 190.28 g/mol
InChI Key: VTEOTZPEMDQENX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3-Methylbenzyl)piperazine derivatives involves various chemical reactions, showcasing the compound's flexibility in chemical modifications and its relevance in creating pharmaceutical intermediates. For instance, derivatives of benzylpiperazine, including 1-(3-Methylbenzyl)piperazine, have been synthesized to confirm the structures of metabolites related to cerebral vasodilators and other pharmacologically active compounds (Ohtaka et al., 1989). Another study focused on the synthesis of (2R,5S)-2,5-Dimethyl-4-(3-fluorobenzyl)piperazine, demonstrating a specific synthetic route and underlining the structural specificity in synthesizing piperazine derivatives (Jian, 2011).

Molecular Structure Analysis

The molecular structure of 1-(3-Methylbenzyl)piperazine and its derivatives has been extensively studied through various spectroscopic techniques. Subashini and Periandy (2017) conducted a comprehensive spectroscopic investigation of 1-(4-Methylbenzyl) piperazine, employing techniques such as FT-IR, FT-Raman, UV, NMR, and DFT calculations. This study revealed detailed insights into the compound's ground state geometries, vibrational frequencies, molecular electrostatic potential maps, and non-linear optical properties (Subashini & Periandy, 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-(3-Methylbenzyl)piperazine derivatives have been explored through various studies. For example, the synthesis and biological activities of novel 1,3,4-thiadiazole amide derivatives containing piperazine highlight the compound's potential as an antimicrobial agent, demonstrating the chemical versatility and biological relevance of piperazine derivatives (Xia, 2015).

Scientific Research Applications

  • Forensic Science

    • 1-(3-Methylbenzyl)piperazine is a Piperazine derivative used as a reference material for forensic laboratories .
    • The compound affects the central and the autonomic nervous systems, the blood pressure, as well as smooth muscle .
  • Pharmaceutical Research

    • Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
    • Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .
    • Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
  • Chemical Synthesis

    • 1-(3-Methylbenzyl)piperazine is used in chemical synthesis .
    • The team of scientists has experience in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
  • Gene Editing Lab Supplies

    • 1-(3-Methylbenzyl)piperazine is used as a reference material in gene editing lab supplies .
    • It affects the central and the autonomic nervous systems, the blood pressure, as well as smooth muscle .
  • Analytical Reference Standard

    • 1-(3-Methylbenzyl)piperazine is an analytical reference standard categorized as a piperazine .
    • It has been detected in illicit tablets .
    • This product is intended for research and forensic applications .
  • Chemical Reagent and Intermediate

    • 1-(3-Methylbenzyl)piperazine is mainly used as a chemical reagent and intermediate .
  • Antimicrobial Polymers

    • Piperazine is a key component in the synthesis of antimicrobial polymers .
    • These polymers are used in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .
    • Piperazine-based antimicrobial polymers are an advanced approach to reduce the lethality rate caused by pathogenic microbes .
  • Designer Drug

    • 3-Methylbenzylpiperazine (3-Me-BZP), a derivative of benzylpiperazine, has been sold as a designer drug .
    • It was first identified in Sweden in February 2012 .
  • Biochemical Research

    • 1-(3-Methylbenzyl)piperazine is used in biochemical research .
    • It’s used as a reference standard in research and forensic applications .

Safety And Hazards

1-(3-Methylbenzyl)piperazine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1-[(3-methylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEOTZPEMDQENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201291
Record name 3-Methylbenzylpiperazine
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-(3-Methylbenzyl)piperazine

CAS RN

5321-48-2
Record name 1-(3-Methylbenzyl)piperazine
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Record name 3-Methylbenzylpiperazine
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Record name 1-(3-Methylbenzyl)piperazine
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Record name 3-Methylbenzylpiperazine
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Record name 1-(3-methylbenzyl)piperazine
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Record name 3-METHYLBENZYLPIPERAZINE
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Synthesis routes and methods

Procedure details

α-Bromo-m-xylene (10 ml, 74 mmole) was added to a solution of 75 g (11.8 equiv.) of anhydrous piperazine in 500 ml of benzene and the reaction was heated to reflux for two hours. After cooling to room temperature, the reaction was diluted with 300 ml of diethyl ether and washed with 500 ml of 0.2 M sodium hydroxide followed by two 500 ml portions of water. The organic solution was dried over sodium sulfate and the solvent removed to give 11.0 g (78%) of crude 1-(3-methylbenzyl)piperazine as a colorless oil.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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